1-(2-Aminoethoxy)-3-tert-butylbenzene
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Overview
Description
1-(2-Aminoethoxy)-3-tert-butylbenzene is an organic compound that features a benzene ring substituted with a tert-butyl group and an aminoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethoxy)-3-tert-butylbenzene typically involves the reaction of 3-tert-butylphenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the aminoethoxy group.
Step 1: Dissolve 3-tert-butylphenol in a suitable solvent such as ethanol.
Step 2: Add 2-chloroethylamine hydrochloride to the solution.
Step 3: Introduce sodium hydroxide to the mixture to facilitate the nucleophilic substitution reaction.
Step 4: Heat the reaction mixture under reflux for several hours.
Step 5: Cool the reaction mixture and extract the product using an organic solvent such as dichloromethane.
Step 6: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethoxy)-3-tert-butylbenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Nitro-1-(2-aminoethoxy)-3-tert-butylbenzene.
Reduction: this compound derivatives with secondary or tertiary amine groups.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-Aminoethoxy)-3-tert-butylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethoxy)-3-tert-butylbenzene depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, altering their activity. The aminoethoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: Similar in structure but lacks the tert-butyl group.
3-tert-Butylphenol: Shares the tert-butyl group but lacks the aminoethoxy substitution.
1-(2-Aminoethoxy)-4-tert-butylbenzene: Positional isomer with the aminoethoxy group at the para position.
Uniqueness
1-(2-Aminoethoxy)-3-tert-butylbenzene is unique due to the combination of the tert-butyl group and the aminoethoxy group on the benzene ring. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in synthesis and research.
Properties
Molecular Formula |
C12H19NO |
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Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(3-tert-butylphenoxy)ethanamine |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-5-4-6-11(9-10)14-8-7-13/h4-6,9H,7-8,13H2,1-3H3 |
InChI Key |
GFYXXMRZPCISNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCN |
Origin of Product |
United States |
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